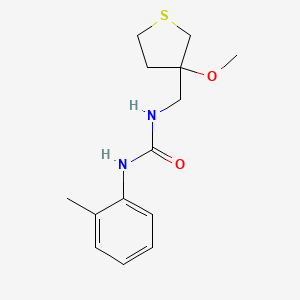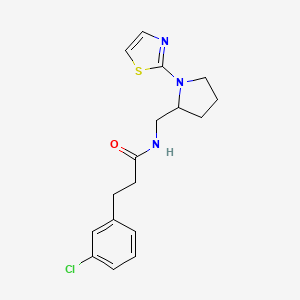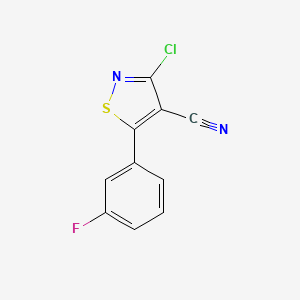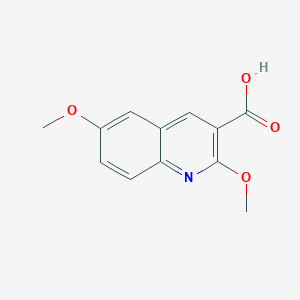
Acide 3-(2-(furan-2-carboxamido)thiazol-4-yl)propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid is a heterocyclic compound that contains both furan and thiazole rings. These types of compounds are known for their diverse biological and pharmacological activities. The presence of both furan and thiazole rings in the structure makes this compound particularly interesting for medicinal chemistry and pharmaceutical research.
Applications De Recherche Scientifique
3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
Target of Action
Compounds containing thiazole and furan moieties have been found to interact with a variety of biological targets . Thiazole derivatives, for instance, have been associated with antimicrobial, antifungal, antiviral, and antitumor activities . Similarly, indole derivatives, which share structural similarities with furan, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through non-covalent interactions, leading to changes in cellular processes .
Biochemical Pathways
Thiazole and furan derivatives have been associated with a broad range of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Given the biological activities associated with thiazole and furan derivatives, it can be speculated that this compound may have potential therapeutic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid typically involves the following steps:
Formation of Furan-2-carboxylic Acid: This can be synthesized from furfural through oxidation reactions.
Synthesis of Thiazole Ring: The thiazole ring can be formed by reacting α-haloketones with thiourea.
Amidation Reaction: The furan-2-carboxylic acid is then reacted with the thiazole derivative to form the amide bond.
Formation of Propanoic Acid Derivative: Finally, the propanoic acid moiety is introduced through a suitable reaction, such as a Grignard reaction or other carboxylation methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan and thiazole derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxamide derivatives: These compounds share the furan ring and amide linkage but may have different substituents on the thiazole ring.
Thiazole-4-yl derivatives: These compounds share the thiazole ring but may have different substituents on the furan ring.
Uniqueness
3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid is unique due to the specific combination of furan and thiazole rings, which imparts distinct biological activities and chemical reactivity
Propriétés
IUPAC Name |
3-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-9(15)4-3-7-6-18-11(12-7)13-10(16)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H,14,15)(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFDVLIJANGABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2504366.png)

![N-[3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2504373.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2504374.png)


![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504380.png)

![tert-butyl 2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2504383.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2504384.png)
![1,7-dimethyl-3-(4-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504385.png)

![N-[(4-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2504387.png)
